N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide
Overview
Description
N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide is a useful research compound. Its molecular formula is C15H12ClN5O2 and its molecular weight is 329.74 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-pyridinyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is 329.0679523 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Several studies focus on the synthesis of related compounds and their biological activities, demonstrating the chemical versatility and potential therapeutic uses of compounds within the same chemical family:
- Research on derivatives of similar compounds has explored their antinociceptive activity, revealing significant activity compared to standards like dipyrone and aspirin, suggesting potential applications in pain management (Önkol et al., 2004).
- Studies have also focused on the synthesis of hydroxy-substituted benzo[b] carbazoloquinone cyanamides, indicating the role of palladium-promoted oxidative coupling, which could be relevant for creating compounds with targeted properties for scientific research (Knölker & O'sullivan, 1994).
Potential Therapeutic Applications
- Compounds related to N-(5-chloro-2-pyridinyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide have been investigated for their potential in treating conditions like age-related macular degeneration (AMD), highlighting the development of prodrugs to improve therapeutic outcomes (Palanki et al., 2008).
Chemical Synthesis and Modification
- The creation of new derivatives through microwave irradiation conditions has been examined, underscoring the importance of synthetic chemistry in developing new therapeutic agents with potential applications in treating various diseases (Ashok et al., 2006).
Multifunctional Materials
- Research into the oxidation of Blatter radicals to benzotriazin-7(H)-one and further modifications to create new compounds suggests the potential of these chemical frameworks in developing multifunctional materials for various scientific and industrial applications (Berezin et al., 2012).
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c16-10-5-6-13(17-9-10)18-14(22)7-8-21-15(23)11-3-1-2-4-12(11)19-20-21/h1-6,9H,7-8H2,(H,17,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOMPNCJXHLMTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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